molecular formula C16H13FN4O3 B11335260 3-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate

3-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate

Cat. No.: B11335260
M. Wt: 328.30 g/mol
InChI Key: JKJDZVAWDXAPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)PROPANOATE is a synthetic organic compound that features a tetrazole ring and a fluorophenoxy group. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science . The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.

Properties

Molecular Formula

C16H13FN4O3

Molecular Weight

328.30 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(4-fluorophenoxy)propanoate

InChI

InChI=1S/C16H13FN4O3/c1-11(23-14-7-5-12(17)6-8-14)16(22)24-15-4-2-3-13(9-15)21-10-18-19-20-21/h2-11H,1H3

InChI Key

JKJDZVAWDXAPOB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=CC(=C1)N2C=NN=N2)OC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)PROPANOATE typically involves multiple steps, starting with the preparation of the tetrazole ring. Common synthetic routes include the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, or isocyanides . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)PROPANOATE involves its interaction with specific molecular targets in biological systems. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in place of natural substrates . This interaction can modulate the activity of these targets, leading to various biological effects. The fluorophenoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives and fluorophenoxy compounds. For example:

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